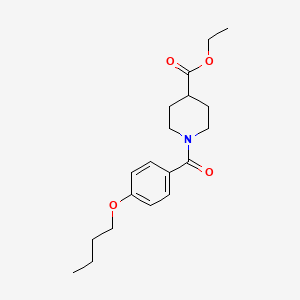![molecular formula C16H23Cl2NO B4883284 1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)
1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine
Descripción general
Descripción
1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as a selective sigma-1 receptor agonist, which means that it can selectively bind to and activate the sigma-1 receptor in the body. This receptor is known to play an important role in various physiological and pathological processes, making 1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine is not fully understood. However, it is believed to exert its effects through the activation of the sigma-1 receptor. This receptor is known to be involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. Activation of the sigma-1 receptor by 1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine can lead to the modulation of these processes, resulting in the observed therapeutic effects.
Biochemical and physiological effects:
1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine has been shown to have various biochemical and physiological effects. Studies have shown that it can increase the release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function. It can also reduce neuroinflammation and oxidative stress, which are implicated in the pathology of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and study its effects. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research on 1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine. One area of interest is in the development of more potent and selective sigma-1 receptor agonists. Another area of research is in the investigation of the long-term effects of this compound on cognitive function and neuroprotection. Additionally, there is a need for more studies to understand the mechanism of action of this compound and its potential applications in other neurological disorders.
In conclusion, 1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine is a promising compound for drug development due to its potential therapeutic applications in neurological disorders. Its selective activation of the sigma-1 receptor makes it an attractive candidate for further research in this field.
Aplicaciones Científicas De Investigación
1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Propiedades
IUPAC Name |
1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO/c1-13-7-10-19(11-8-13)9-2-3-12-20-16-14(17)5-4-6-15(16)18/h4-6,13H,2-3,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHROVPVUAPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,6-Dichlorophenoxy)butyl]-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide diethanedioate](/img/structure/B4883221.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4883238.png)


![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)

![3-[bis(4-methylphenyl)phosphoryl]-1-propanol](/img/structure/B4883278.png)

![7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4883296.png)